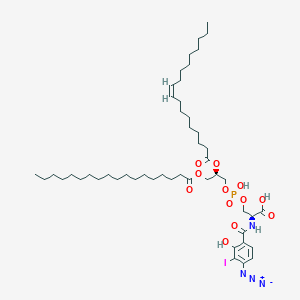

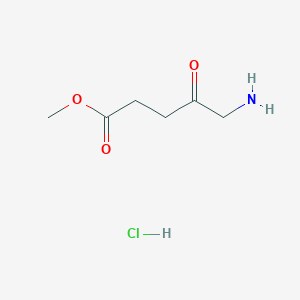

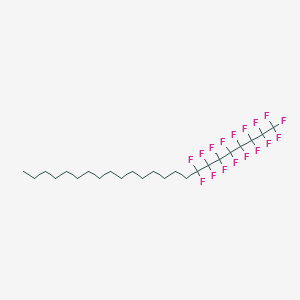

![molecular formula C18H24N2O B045644 N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide CAS No. 1374226-74-0](/img/structure/B45644.png)

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide and related compounds involves complex chemical processes. A study by Wishka et al. (2006) describes the discovery of a structurally similar compound, PHA-543,613, as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), highlighting the compound's synthesis and structure-activity relationship (Wishka et al., 2006). Similarly, Suzuki et al. (1998) explored the synthesis of quinoline and naphthalene derivatives with a 1-azabicyclo[3.3.0]octane moiety, focusing on their muscarinic activity, which provides insights into the synthetic approaches used for such compounds (Suzuki et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide has been studied extensively. For instance, the racemic form of a structurally related compound was analyzed by Sonar et al. (2007), revealing insights into the geometric and conformational aspects of the molecule (Sonar et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide derivatives are crucial for understanding their potential applications. Studies such as those by Gryko et al. (2010) on the 1,3-dipolar cycloaddition of naphthalene bisimides offer insights into the reactivity and chemical behavior of related compounds (Gryko et al., 2010).

Applications De Recherche Scientifique

Alpha7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Deficits

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide has been identified as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showing potential in treating cognitive deficits in schizophrenia. This compound is characterized by rapid brain penetration, high oral bioavailability in rats, and has demonstrated efficacy in auditory sensory gating and cognitive performance models (Wishka et al., 2006).

Antibacterial Activity

Research on quinolone and naphthyridine antibacterial agents has included compounds similar to N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide. These compounds have been evaluated for antibacterial activity against various Gram-negative and Gram-positive organisms and tested against bacterial DNA gyrase (Kiely et al., 1991).

Metabolic and Excretory Pathways

The compound's metabolic and excretory pathways have been studied in both rats and dogs using a tritiated form. These studies explore the evaluation of tritium exchange risk from a mechanistic biotransformation perspective (Shaffer et al., 2006).

Treatment of Cognitive Disorders

Another study discovered a closely related compound as a selective alpha7 nicotinic acetylcholine receptor agonist, indicating its potential in the treatment of cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Propriétés

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUDKGCYXPIZRH-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)N[C@H]3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

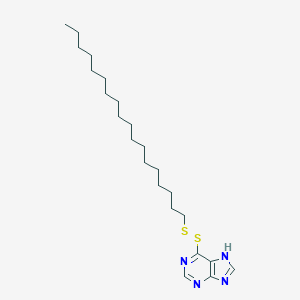

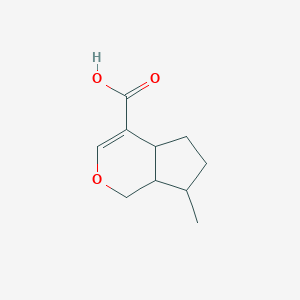

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

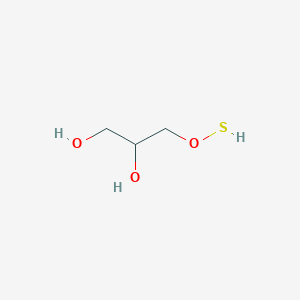

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)